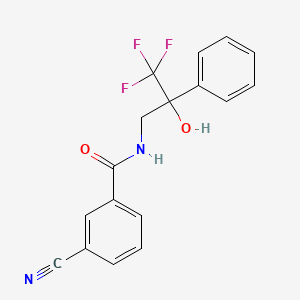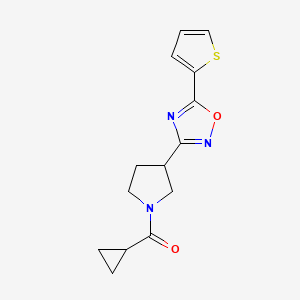![molecular formula C20H25ClN2O3 B2867227 methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate CAS No. 612514-96-2](/img/structure/B2867227.png)
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a complex organic compound that features an adamantane moiety, a carbamoylamino group, and a chlorobenzoate ester. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
作用機序
Target of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to diverse physiological effects.
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process can lead to the formation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) , potentially affecting various biochemical pathways.
Pharmacokinetics
The metabolic stability of adamantane derivatives can be influenced by the presence of bulky groups . The bulky adamantane moiety in certain compounds has been shown to disrupt the process of hydrolysis , which could potentially impact the bioavailability of Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate.
Result of Action
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they could have diverse effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the radical functionalization of adamantane to introduce the necessary functional groups . The chlorobenzoate ester can be synthesized through esterification reactions involving methyl alcohol and 4-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can modify the carbamoylamino group.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzoate ester under basic conditions.
Major Products
The major products of these reactions include hydroxylated adamantane derivatives, reduced carbamoylamino compounds, and substituted benzoate esters .
科学的研究の応用
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate has diverse applications in scientific research:
類似化合物との比較
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral compound with a similar adamantane structure.
Uniqueness
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is unique due to its combination of an adamantane moiety, a carbamoylamino group, and a chlorobenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYFRFWVOIYEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)



![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)

![3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2867156.png)


![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2867165.png)
![N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)
